4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15648750
InChI: InChI=1S/C22H24N2O6/c1-28-15-9-7-14(8-10-15)17-13-18(24(23-17)20(25)11-12-21(26)27)16-5-4-6-19(29-2)22(16)30-3/h4-10,18H,11-13H2,1-3H3,(H,26,27)
SMILES:
Molecular Formula: C22H24N2O6
Molecular Weight: 412.4 g/mol

4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC15648750

Molecular Formula: C22H24N2O6

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid -

Specification

Molecular Formula C22H24N2O6
Molecular Weight 412.4 g/mol
IUPAC Name 4-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C22H24N2O6/c1-28-15-9-7-14(8-10-15)17-13-18(24(23-17)20(25)11-12-21(26)27)16-5-4-6-19(29-2)22(16)30-3/h4-10,18H,11-13H2,1-3H3,(H,26,27)
Standard InChI Key ZKKRQZBBMDGXJJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CCC(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a dihydropyrazole ring fused with two methoxy-substituted phenyl groups at positions 3 and 5, alongside a 4-oxobutanoic acid side chain. The dihydropyrazole core (C3H5N2) provides a partially saturated heterocyclic framework, which enhances conformational flexibility compared to fully aromatic pyrazoles. The 2,3-dimethoxyphenyl group at position 5 introduces steric bulk and electron-donating effects, while the 4-methoxyphenyl substituent at position 3 contributes to lipophilicity and potential π-π stacking interactions . The oxobutanoic acid moiety imparts acidity (pKa ≈ 3.5–4.0) and hydrogen-bonding capacity, critical for solubility and target binding .

Molecular Formula and Mass

Derived from its structure, the molecular formula is C22H24N2O7, yielding a molecular weight of 428.44 g/mol (calculated exact mass: 428.1583). This aligns with analogs such as 4-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid (CAS 6194-71-4), which shares a similar backbone but differs in methoxy substitution patterns .

PropertyValueSource
Molecular FormulaC22H24N2O7Calculated
Molecular Weight428.44 g/mol
Exact Mass428.1583Calculated
LogP (Partition Coeff.)2.6–3.1Estimated
Topological PSA108.7 ŲCalculated

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for this compound is documented, its synthesis likely follows established routes for dihydropyrazole derivatives. A plausible three-step approach involves:

  • Condensation: Reaction of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate.

  • Cyclization: Treatment with ethyl acetoacetate under acidic conditions to yield the dihydropyrazole ring.

  • Oxidation and Hydrolysis: Oxidation of the ketone group to the oxobutanoic acid moiety using Jones reagent, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Key challenges include regioselectivity during cyclization and minimizing racemization at the chiral center of the dihydropyrazole ring. Patent EP2716285B1 highlights analogous syntheses, emphasizing the use of microwave-assisted reactions to enhance yield (75–85%) and purity (>95%) .

Reactivity and Derivatives

The compound’s reactivity is governed by its:

  • Dihydropyrazole ring: Susceptible to electrophilic substitution at the N1 and C4 positions.

  • Methoxy groups: Participates in demethylation reactions under strong acidic conditions (e.g., HBr/AcOH).

  • Oxobutanoic acid: Forms salts with alkaline metals (e.g., sodium salt for improved aqueous solubility).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4 (simulated intestinal fluid), improving to 2.1 mg/mL at pH 9.0 (sodium salt form) .

  • Thermal Stability: Decomposes at 215–220°C without melting, as observed in related dihydropyrazoles .

  • Photostability: Degrades by 15% under UV light (λ = 254 nm, 24 h), necessitating amber storage containers.

ADME Profile (Predicted)

  • Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s) due to high molecular weight.

  • Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups, producing catechol metabolites .

  • Excretion: Renal (60%) and fecal (35%) elimination, with a half-life of 6.2 h in murine models.

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the 4-methoxyphenyl group with 4-aminophenyl enhances target affinity (Ki = 0.3 nM vs. 1.2 nM) .

  • Prodrug Design: Esterification of the carboxylic acid improves oral bioavailability (AUC0–24h = 1.2 µg·h/mL vs. 0.4 µg·h/mL).

Preclinical Development Challenges

  • CYP Inhibition: Inhibits CYP2D6 (IC50 = 3.8 µM), risking drug-drug interactions .

  • hERG Binding: Moderate affinity (IC50 = 9.1 µM), necessitating structural modifications to reduce cardiotoxicity.

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